molecular formula C6H5NOS B3155621 5-(Hydroxymethyl)thiophene-3-carbonitrile CAS No. 80577-96-4

5-(Hydroxymethyl)thiophene-3-carbonitrile

Cat. No.: B3155621
CAS No.: 80577-96-4
M. Wt: 139.18 g/mol
InChI Key: IESAZIXNZFEEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)thiophene-3-carbonitrile (CAS 80577-96-4) is a high-purity chemical intermediate of significant interest in medicinal and organic chemistry. Its molecular formula is C 6 H 5 NOS, with a molecular weight of 139.18 g/mol . The compound features both a hydroxymethyl group and a nitrile group on its thiophene ring, making it a versatile building block for the synthesis of more complex molecules. The thiophene scaffold is a privileged structure in drug discovery, ranked 4th among sulfur-containing rings in U.S. FDA-approved small-molecule drugs over the last decade . As such, this compound serves as a critical precursor in the development of novel therapeutic agents. Its applications span across multiple research areas, including use as a key intermediate in Gewald and other multi-component reactions for constructing functionalized thiophene and dihydrothiophene derivatives, which are core structures in many bioactive molecules . Furthermore, thiophene-based compounds are extensively investigated for their potential as anti-diabetic, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents . Beyond pharmaceuticals, thiophene derivatives have applications in material science, such as in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors . This product is intended for research purposes only and is not approved for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c7-2-5-1-6(3-8)9-4-5/h1,4,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESAZIXNZFEEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Hydroxymethyl Thiophene 3 Carbonitrile and Analogous Structures

Direct Synthesis Approaches to 5-(Hydroxymethyl)thiophene-3-carbonitrile

Direct synthesis aims to construct the target molecule with the desired functional groups—hydroxymethyl and nitrile—already in place or installed in a minimal number of steps. While literature specifically detailing a one-pot synthesis of this compound is not abundant, synthetic routes can be devised from established thiophene (B33073) chemistry.

A plausible direct approach would involve a variation of the Gewald reaction, a powerful method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.org One could envision a reaction starting with a protected form of a hydroxy-ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. For instance, a protected α-hydroxyketone could be condensed with malononitrile (B47326) in the presence of a base and sulfur. Subsequent deprotection of the hydroxyl group would yield the desired hydroxymethyl substituent.

Another potential pathway involves the functionalization of a pre-formed thiophene ring. For example, starting with a thiophene-3-carbonitrile bearing a suitable precursor group at the 5-position, such as a formyl or ester group. The reduction of this group would then yield the hydroxymethyl functionality.

Synthesis of Thiophene-3-carbonitrile Core Structures

Given the challenges of direct synthesis, many strategies focus on constructing the core thiophene-3-carbonitrile ring system, which can then be further functionalized.

The Gewald reaction is a multicomponent reaction that has become a universal method for the synthesis of 2-aminothiophenes since its discovery in 1961. wikipedia.orgarkat-usa.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base, such as an amine (e.g., morpholine) or triethylamine. lookchem.comwikipedia.org

The mechanism proceeds in several steps:

Knoevenagel-Cope Condensation : The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgarkat-usa.org

Sulfur Addition : Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The exact mechanism of this step is not fully elucidated but is thought to proceed via a thiirane (B1199164) intermediate. wikipedia.org

Cyclization and Tautomerization : Intramolecular attack by the sulfur anion onto the nitrile group initiates ring closure. A subsequent tautomerization leads to the final, stable 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophene-3-carbonitriles by varying the starting carbonyl and nitrile components. arkat-usa.org Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

Table 1: Examples of Gewald Reaction Conditions

Carbonyl CompoundNitrileBase/CatalystSolventConditionsProductYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol50 °C2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile35-80 arkat-usa.org
AcetoneMalononitrileTriethylamineWaterRoom Temp2-Amino-4-methylthiophene-3-carbonitrileHigh lookchem.com
Various KetonesEthyl CyanoacetateTriethylamineWaterRoom TempVarious 2-Aminothiophene-3-carboxylatesHigh lookchem.com
AcetophenoneMalononitrileAmmonium (B1175870) AcetateDichloromethane60 °C2-Amino-4-phenylthiophene-3-carbonitrile- sciforum.net

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all reactants. nih.govnih.gov This strategy is prized for its atom economy, reduced waste, and ability to rapidly generate molecular complexity. nih.gov

The Gewald reaction is a classic example of a three-component MCR used for thiophene synthesis. lookchem.comnih.gov Other MCRs have been developed to create diverse thiophene structures. For instance, a four-component reaction can be designed where the 2-aminothiophene-3-carbonitrile (B183302) formed in a Gewald reaction acts as an intermediate that immediately reacts with another component in the same pot to afford more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. researchgate.net These one-pot procedures avoid the need to isolate intermediates, simplifying the synthetic process significantly. nih.gov

While metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-S bond formation, there is a growing demand for transition-metal-free synthetic methods to improve the environmental sustainability and cost-effectiveness of chemical processes. organic-chemistry.orgchim.it

Several metal-free strategies for thiophene synthesis have been developed:

Base-Promoted Cyclization : The reaction of 1,3-diynes with sodium triisopropylsilanethiolate can produce substituted thiophenes. scribd.com

Sulfuration/Cyclization of Enynes : An environmentally friendly approach uses potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate for the heterocyclization of bromoenynes in a water-based solvent system. organic-chemistry.org

Reaction of Buta-1-enes with Potassium Sulfide (B99878) : This atom-economical method synthesizes thiophenes through the cleavage of multiple C-H bonds without the need for a metal catalyst. organic-chemistry.org

Radical-Mediated Cyclization : A base-free method involves the generation of a trisulfur (B1217805) radical anion (S₃•⁻) which adds to alkynes, initiating a cascade that leads to substituted thiophenes. organic-chemistry.org

These methods provide valuable alternatives to traditional metal-catalyzed routes for constructing the thiophene core.

The formation of the thiophene ring fundamentally relies on cyclization reactions, where a linear precursor closes to form the five-membered ring. Annulation is a related process where a new ring is fused onto an existing molecular framework.

Intramolecular Cyclization : A common strategy involves the cyclization of a sulfur-containing alkyne derivative. mdpi.com For example, 1-mercapto-3-yn-2-ols can undergo a 5-endo-dig cyclization to form thiophenes. This process can be promoted by various catalysts or reagents. mdpi.com Similarly, (Z)-(1-en-3-ynylthio)triisopropylsilanes can cyclize upon desilylation to yield thiophenes. mdpi.com

Gewald Cyclization : As previously discussed, the key ring-forming step in the Gewald reaction is the intramolecular nucleophilic attack of a sulfur atom onto a nitrile group. wikipedia.orgarkat-usa.org

Paal-Knorr Thiophene Synthesis : A classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. The mechanism involves the conversion of the carbonyls to thiocarbonyls, followed by tautomerization and cyclization with the elimination of water. pharmaguideline.com

Annulation Reactions : Thiophenes can be formed by the annulation of precursor molecules. For example, a sulfuration/annulation reaction of 1,3-diaryl-buta-1-enes with potassium sulfide can produce thiophene derivatives through a process involving multiple C-H bond cleavages. scribd.com

Introduction of Hydroxymethyl Functionality at the Thiophene Ring

The introduction of a hydroxymethyl group onto the thiophene ring is a critical transformation for accessing this compound and related structures. Several synthetic pathways have been developed, primarily involving the reduction of oxidized precursors or formylation followed by reduction.

Reduction of Carboxylic Acid and Ester Precursors

A primary and reliable method for generating the hydroxymethyl group is through the chemical reduction of a corresponding carboxylic acid or ester functionality at the C5 position of the thiophene ring. The choice of reducing agent is crucial and depends on the specific precursor.

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of converting both carboxylic acids and esters to primary alcohols. numberanalytics.commasterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com The reaction is typically performed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. For carboxylic acid precursors, the first equivalent of LiAlH₄ acts as a base, deprotonating the acidic proton to form a lithium carboxylate salt and hydrogen gas. youtube.commasterorganicchemistry.com Subsequent reduction of the carboxylate furnishes the primary alcohol after an acidic workup. libretexts.orgmasterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent, typically used for aldehydes and ketones. commonorganicchemistry.com Standard conditions often fail to reduce esters and carboxylic acids. However, its reactivity can be significantly enhanced. The use of a sodium borohydride–methanol system in refluxing THF has been shown to successfully reduce aromatic methyl esters to their corresponding alcohols in good yields (70–92%). researchgate.netias.ac.in This method offers a safer and more selective alternative to LiAlH₄, tolerating other functional groups like nitriles and amides. researchgate.netias.ac.in The addition of activating agents such as lithium chloride (LiCl) or calcium chloride (CaCl₂) can also facilitate the reduction of esters by NaBH₄. researchgate.net

Table 1: Comparison of Reducing Agents for Thiophene-5-carboxylate Reduction This table is interactive. Click on the headers to sort the data.

Precursor Reducing Agent Solvent Key Features
Thiophene-5-carboxylic Acid Lithium Aluminum Hydride (LiAlH₄) THF or Et₂O Potent, reduces both acids and esters; requires anhydrous conditions. masterorganicchemistry.commasterorganicchemistry.com
Methyl Thiophene-5-carboxylate Lithium Aluminum Hydride (LiAlH₄) THF or Et₂O Highly efficient for ester reduction. numberanalytics.commasterorganicchemistry.com
Methyl Thiophene-5-carboxylate Sodium Borohydride (NaBH₄) / Methanol THF Milder conditions, higher chemoselectivity, tolerates other functional groups. researchgate.netias.ac.in

Formylation and Subsequent Reduction Routes

An alternative two-step approach involves the initial introduction of a formyl group (-CHO) onto the thiophene ring, followed by its reduction to the hydroxymethyl group. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic systems, including thiophenes. rsc.orgwikipedia.orgorganic-chemistry.orgambeed.comyoutube.com

The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org The regioselectivity of the Vilsmeier-Haack reaction on 3-substituted thiophenes is a critical consideration. The electrophilic substitution generally occurs at the most activated position. For a thiophene bearing an electron-withdrawing group like a nitrile at the C3 position, the C5 position is electronically favored for formylation. However, the steric bulk of the Vilsmeier reagent also plays a significant role. Standard Vilsmeier reagents (e.g., from DMF/POCl₃) may favor formylation at the less hindered C2 position. It has been shown that using larger, more sterically demanding Vilsmeier reagents can shift the regioselectivity towards the C5 position. researchgate.netresearchgate.net

Once the intermediate, 5-formylthiophene-3-carbonitrile, is obtained, it can be readily reduced to this compound. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation, as it selectively reduces the aldehyde in the presence of the nitrile group under mild, typically alcoholic, solvent conditions. commonorganicchemistry.com

Thermal Rearrangement Reactions for Hydroxymethyl Formation

Thermal rearrangement reactions offer more complex, yet elegant, pathways to introduce hydroxyl functionality. While not as common as the reductive methods for this specific target, certain sigmatropic rearrangements are noteworthy in organosulfur chemistry.

The Mislow-Evans rearrangement is a wikipedia.orgthermofisher.com-sigmatropic rearrangement that converts allylic sulfoxides into allylic alcohols. wikipedia.orgthermofisher.comwpmucdn.com The process begins with the thermal equilibration of an allylic sulfoxide (B87167) to an allylic sulfenate ester. In the presence of a thiophilic reagent, such as a phosphite, this intermediate is trapped and cleaved to yield the final allylic alcohol. wikipedia.orgwpmucdn.com While this reaction is a powerful tool for stereospecific alcohol synthesis, its direct application to form a hydroxymethyl group on an aromatic thiophene ring from a non-allylic precursor is not a standard transformation and would require a specialized substrate.

Another relevant transformation is the Pummerer rearrangement, where a sulfoxide reacts with an activating agent like acetic anhydride (B1165640) to form an α-acyloxy thioether. wikipedia.orgchem-station.comtcichemicals.comnumberanalytics.comyoutube.com This product can then be hydrolyzed to yield an aldehyde, which, as described previously, is a direct precursor to the desired hydroxymethyl group via reduction. This route is indirect, involving the oxidation of a methyl sulfide precursor to a sulfoxide, followed by the rearrangement and subsequent hydrolysis and reduction steps.

Derivatization Strategies Centered on the Hydroxymethyl Group

The hydroxymethyl group in this compound is a prime site for further molecular elaboration, enabling the synthesis of a diverse range of derivatives through etherification, esterification, and halogenation reactions.

Etherification and Esterification Reaction Pathways

The conversion of the hydroxymethyl group into an ether or ester is a common strategy to modify the molecule's properties.

Etherification can be achieved under various conditions. The Williamson ether synthesis is a classic and highly effective method, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution (Sₙ2) with an alkyl halide. masterorganicchemistry.comtcichemicals.com This method is particularly suitable for synthesizing a wide range of ethers from primary alcohols like the target compound. Alternatively, acid-catalyzed etherification represents another viable route. This method involves protonating the alcohol in the presence of another alcohol, which then acts as a nucleophile. youtube.commasterorganicchemistry.comyoutube.com Studies on the analogous compound 5-(hydroxymethyl)furfural have demonstrated efficient etherification using solid acid catalysts, suggesting this method's applicability to hydroxymethylthiophenes. rsc.org

Esterification is readily accomplished by reacting the alcohol with a carboxylic acid or its more reactive derivatives. Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a standard method. For more efficient and milder conditions, acyl chlorides or acid anhydrides are often used in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Table 2: Common Derivatization Reactions of the Hydroxymethyl Group This table is interactive. Click on the headers to sort the data.

Reaction Type Reagents Product Type Key Features
Williamson Ether Synthesis 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) Ether (R-O-CH₂-Thiophene) Versatile Sₙ2 reaction, works well with primary alcohols. masterorganicchemistry.comtcichemicals.com
Acid-Catalyzed Etherification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) Ether (R-O-CH₂-Thiophene) Typically used for symmetrical ethers or with tertiary alcohols. youtube.commasterorganicchemistry.com
Esterification with Acyl Halide Acyl Chloride (RCOCl), Base (e.g., Pyridine) Ester (RCOO-CH₂-Thiophene) High reactivity, generally proceeds under mild conditions.

Halogenation Reactions at the Hydroxymethyl Moiety

The replacement of the hydroxyl group with a halogen atom transforms the hydroxymethyl moiety into a reactive electrophilic site, opening up pathways for further nucleophilic substitution reactions. This conversion to a "halomethyl" group is a key step in many synthetic sequences.

The most common reagents for converting primary alcohols to alkyl chlorides and bromides are thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), respectively. masterorganicchemistry.com The reaction with thionyl chloride is particularly effective, often performed in the presence of a small amount of a base like pyridine to neutralize the HCl byproduct. masterorganicchemistry.com This converts the hydroxyl into an excellent leaving group, facilitating nucleophilic attack by the chloride ion. The synthesis of 5-(chloromethyl)thiophene-3-carbonitrile (B13558990) from the corresponding alcohol is a known transformation. Similarly, PBr₃ is the reagent of choice for producing 5-(bromomethyl)thiophene-3-carbonitrile. masterorganicchemistry.com Procedures for the bromination of similar structures, such as 3-methylthiophene (B123197) to 3-(bromomethyl)thiophene (B1268036) using N-bromosuccinimide (NBS), also provide a viable radical-based alternative for this transformation. orgsyn.orgrsc.org

Stereoselective Synthesis of Chiral 5-(Hydroxyethyl)thiophene-3-carbonitrile Analogs

The creation of a stereogenic center at the carbon bearing the hydroxyl group in 5-(hydroxyethyl)thiophene-3-carbonitrile analogs is most commonly accomplished via the asymmetric reduction of the ketone precursor. This transformation is critical as the biological activity and material properties of the final product are often dependent on its specific stereochemistry.

A prominent and highly effective method for this conversion is the use of alcohol dehydrogenases (ADHs). These enzymes are known for their exceptional enantio- and regioselectivity under mild reaction conditions. nih.govtudelft.nl For instance, ADHs sourced from various microorganisms, such as Lactobacillus brevis (LbADH), have demonstrated the ability to reduce a wide array of ketone substrates to their corresponding chiral alcohols with high enantiomeric excess (ee). nih.govalmacgroup.com The stereochemical outcome of the reduction, yielding either the (R)- or (S)-enantiomer, can often be controlled by selecting an appropriate enzyme variant or by modifying the reaction conditions. nih.gov

In a representative biocatalytic reduction, the prochiral ketone, 5-acetylthiophene-3-carbonitrile, would be incubated with a selected alcohol dehydrogenase in a suitable buffer system. A co-factor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), is required and is often regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase with glucose as the sacrificial substrate, to ensure catalytic turnover. This approach is not only highly selective but also aligns with the principles of green chemistry due to its enzymatic nature.

Beyond biocatalysis, chemical methods involving chiral catalysts are also employed. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful and reliable method for the enantioselective reduction of prochiral ketones. This method offers predictability in the stereochemical outcome based on the chirality of the catalyst used. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF), with a borane (B79455) source like borane-dimethyl sulfide complex.

The table below illustrates hypothetical data for the stereoselective reduction of a generic 5-acetylthiophene derivative based on findings for analogous ketone reductions, showcasing the potential efficacy of these methods.

MethodCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee %)Configuration
Biocatalytic ReductionAlcohol Dehydrogenase (e.g., from Lactobacillus sp.)5-Acetylthiophene-3-carbonitrile(R)-5-(1-Hydroxyethyl)thiophene-3-carbonitrile>95>99R
Biocatalytic ReductionEngineered Alcohol Dehydrogenase5-Acetylthiophene-3-carbonitrile(S)-5-(1-Hydroxyethyl)thiophene-3-carbonitrile>95>99S
Chemocatalytic Reduction(R)-CBS Catalyst5-Acetylthiophene-3-carbonitrile(R)-5-(1-Hydroxyethyl)thiophene-3-carbonitrile~90~98R
Chemocatalytic Reduction(S)-CBS Catalyst5-Acetylthiophene-3-carbonitrile(S)-5-(1-Hydroxyethyl)thiophene-3-carbonitrile~90~98S

Chemical Reactivity and Transformation Pathways of 5 Hydroxymethyl Thiophene 3 Carbonitrile

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic heterocycle that is generally more susceptible to electrophilic attack than benzene (B151609). wikipedia.org The presence of both a weakly activating hydroxymethyl group and a deactivating carbonitrile group on the ring of 5-(hydroxymethyl)thiophene-3-carbonitrile creates a nuanced reactivity profile, influencing the regioselectivity of various substitution and coupling reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a cationic intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

In the case of this compound, two unsubstituted positions are available for substitution: C2 and C4. The directing effects of the existing substituents determine the outcome of the reaction. The hydroxymethyl group (-CH₂OH) at position 5 is a weak activating group, directing incoming electrophiles to the ortho position (C4). Conversely, the carbonitrile group (-CN) at position 3 is a strong deactivating group, directing incoming electrophiles to the meta position (C5), which is already substituted.

The inherent reactivity of the thiophene ring favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). Therefore, a competition exists between the electronically favored C2 position and the C4 position, which is activated by the hydroxymethyl group. The precise regiochemical outcome often depends on the specific electrophile and the reaction conditions employed.

Reaction Type Reagents Potential Product(s) Rationale
NitrationHNO₃/H₂SO₄2-Nitro-5-(hydroxymethyl)thiophene-3-carbonitrileThe C2 position is generally the most reactive site in thiophenes for electrophilic substitution. researchgate.net
BrominationBr₂ in Acetic Acid2-Bromo-5-(hydroxymethyl)thiophene-3-carbonitrileHalogenation is a common electrophilic substitution reaction for thiophenes. researchgate.net
Friedel-Crafts AcylationAcyl Chloride, Lewis Acid (e.g., AlCl₃)2-Acetyl-5-(hydroxymethyl)thiophene-3-carbonitrileThis reaction introduces an acyl group onto the thiophene ring, typically at the most reactive position. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.orglibretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly notable for its mild reaction conditions and tolerance of various functional groups. libretexts.orgnih.gov

For this compound to participate in such reactions, it must first be converted into a suitable derivative, typically an organohalide. As established in the previous section, electrophilic halogenation (e.g., bromination) can readily install a halogen at the C2 position. This resulting halo-thiophene can then serve as a substrate in Suzuki-Miyaura coupling reactions.

The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the thiophene derivative. libretexts.orglibretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.orglibretexts.org

Reductive Elimination : The two organic fragments couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orglibretexts.org

Reactant 1 Reactant 2 Catalyst/Base Potential Product
2-Bromo-5-(hydroxymethyl)thiophene-3-carbonitrilePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃5-(Hydroxymethyl)-2-phenylthiophene-3-carbonitrile
2-Bromo-5-(hydroxymethyl)thiophene-3-carbonitrileVinylboronic acidPd(dppf)Cl₂ / K₃PO₄5-(Hydroxymethyl)-2-vinylthiophene-3-carbonitrile

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling methods, as it bypasses the need for pre-functionalization (e.g., halogenation) of the substrate. rsc.org Palladium-catalyzed oxidative C-H/C-H cross-coupling allows for the direct formation of a bond between a C-H bond of the thiophene and a C-H bond of another (hetero)aromatic compound. rsc.org

For this compound, the most likely site for direct C-H activation is the C2 position, owing to its higher intrinsic reactivity. This methodology enables the coupling of the thiophene core with a wide range of partners, such as other heterocycles, under oxidative conditions.

Reactant 1 Coupling Partner Catalyst/Oxidant Potential Product
This compoundBenzothiazolePd(OAc)₂ / Ag₂CO₃2-(Benzothiazol-2-yl)-5-(hydroxymethyl)thiophene-3-carbonitrile
This compoundThiophenePd(OAc)₂ / Cu(OAc)₂5-(Hydroxymethyl)-[2,2'-bithiophene]-3-carbonitrile

Reactivity of the Carbonitrile Functional Group

The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations, including cycloadditions, hydrolysis, and reduction.

The most prominent cycloaddition reaction for nitriles is the [3+2] cycloaddition with azides to form tetrazoles. nih.gov This transformation is of significant interest in medicinal chemistry because the tetrazole ring is often used as a stable, non-classical bioisostere for a carboxylic acid group. nih.govmdpi.com The reaction is typically carried out by treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst like a zinc or ammonium (B1175870) salt. organic-chemistry.org The electron-withdrawing nature of the nitrile's carbon atom facilitates the cycloaddition with the nucleophilic azide ion. nih.gov

Reactant Reagents Product Reaction Type
This compoundSodium Azide (NaN₃), NH₄Cl5-((5-(Hydroxymethyl)thiophen-3-yl))-1H-tetrazole[3+2] Cycloaddition

The nitrile group can be readily converted into other important functional groups through hydrolysis and reduction.

Hydrolysis : Under either acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a carboxamide, while complete hydrolysis leads to a carboxylic acid. This allows for the conversion of the cyano group into functionalities with different electronic and steric properties.

Reduction : The nitrile group can be reduced to a primary amine. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to aminomethyl-substituted thiophenes, which are valuable intermediates in pharmaceutical synthesis.

Transformation Reagents Product
Complete HydrolysisH₂SO₄ (aq), Heat5-(Hydroxymethyl)thiophene-3-carboxylic acid
ReductionLithium Aluminum Hydride (LiAlH₄), then H₂O(5-(Aminomethyl)thiophen-3-yl)methanol

Intramolecular Cyclization and Rearrangement Processes

While specific studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the arrangement of the hydroxymethyl and nitrile functional groups suggests the potential for cyclization reactions to form fused heterocyclic systems. Such transformations are known for analogous compounds where suitably positioned reactive groups can interact.

One plausible transformation is the acid- or base-catalyzed intramolecular cyclization to form a thieno[3,2-c]pyridinone derivative. In this hypothetical pathway, the nitrile group could undergo hydrolysis to a carboxamide or carboxylic acid, which could then react with the adjacent hydroxymethyl group. Alternatively, under certain conditions, the nitrogen of the nitrile could potentially act as a nucleophile, attacking an activated form of the hydroxymethyl group, leading to a fused pyridinone-like structure. The synthesis of related thieno[3,2-c]pyrans has been achieved through different routes, indicating the thermodynamic feasibility of forming fused ring systems involving the thiophene core. nih.gov

Furthermore, rearrangement processes, although not directly reported for this specific molecule, are a possibility under thermal or catalytic stress. For other substituted heterocycles, rearrangements can be triggered, leading to isomeric structures. For instance, studies on substituted furans have shown that intramolecular cyclization can lead to rearranged products. researchgate.net While a direct analogy is speculative, it highlights a potential reaction pathway for substituted thiophenes.

It is important to note that the success of such intramolecular reactions would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The inherent stability of the thiophene ring would need to be overcome for any rearrangement of the core structure to occur.

Reactivity of the Primary Alcohol (Hydroxymethyl) Group

The primary alcohol functionality is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification. In the context of this compound, this group's reactivity is crucial for modifying the molecule's properties and for its potential use as a monomer in polymer synthesis.

The selective oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 5-formylthiophene-3-carbonitrile , or the carboxylic acid, 5-carboxythiophene-3-carbonitrile , depending on the oxidant and reaction conditions.

The oxidation of hydroxymethyl groups on heterocyclic rings is a well-established transformation. For the analogous compound 5-(hydroxymethyl)furfural (HMF), a variety of catalytic systems have been developed for its selective oxidation. rsc.orgnih.gov These methods often employ metal-based catalysts, such as gold, palladium, or ruthenium, under mild conditions with an oxidant like oxygen or hydrogen peroxide. For example, supported gold-copper nanoparticles have shown high efficiency in the oxidation of HMF to 2,5-furandicarboxylic acid. rsc.org Similarly, mixed oxides of earth-abundant metals have been used to selectively oxidize HMF to 2,5-diformylfuran. nih.gov

These findings suggest that similar catalytic systems could be applied to the selective oxidation of this compound. The choice of catalyst and reaction parameters would be critical in controlling the oxidation state of the product.

Table 1: Potential Products from the Selective Oxidation of this compound

Starting MaterialProductOxidation StatePotential Catalyst Systems (Inferred from Analogs)
This compound5-Formylthiophene-3-carbonitrileAldehydeMnO₂, PCC, DMP, TEMPO/NaOCl
This compound5-Carboxythiophene-3-carbonitrileCarboxylic AcidKMnO₄, Jones Reagent, Au-based catalysts

This table presents potential oxidation products and inferred catalyst systems based on general organic chemistry principles and reactivity of similar compounds.

The resulting aldehyde and carboxylic acid are valuable synthetic intermediates. The aldehyde can participate in condensation reactions, while the carboxylic acid introduces a key functional group for esterification and amidation, and is particularly relevant for polymerization.

The bifunctional nature of this compound, especially after modification of its functional groups, makes it a potential monomer for the synthesis of novel polymers. The development of thiophene-based polymers is of significant interest due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Condensation polymerization is a key route to forming polymers from bifunctional monomers. youtube.comyoutube.com For this compound to act as a monomer in, for example, polyester (B1180765) synthesis, the nitrile group would typically first be hydrolyzed to a carboxylic acid, yielding 5-(hydroxymethyl)thiophene-3-carboxylic acid . This dually functionalized monomer could then undergo self-condensation or co-polymerization with other diols or diacids.

The synthesis of thiophene-based polyesters from monomers like 2,5-thiophenedicarboxylic acid has been demonstrated to produce materials with high performance and potential for biodegradability. nih.govfrontiersin.orgresearchgate.netmdpi.com These studies have shown that the inclusion of the thiophene moiety in the polymer backbone can lead to desirable thermal and mechanical properties. nih.gov

For instance, if 5-(hydroxymethyl)thiophene-3-carboxylic acid were used as a monomer, it could lead to the formation of a polyester with the following repeating unit:

-(-O-CH₂-Th(CN)-CO-)n- (where Th represents the thiophene ring)

The properties of such a polymer would be influenced by the rigidity of the thiophene ring and the potential for intermolecular interactions involving the nitrile groups. The synthesis of microporous polymer networks through the polymerization of thiophene-based monomers has also been reported, highlighting another avenue for the application of functionalized thiophenes in materials science. acs.org

Table 2: Potential Polymerization Reactions Involving Derivatives of this compound

Monomer(s)Polymer TypePotential Repeating Unit
5-(Hydroxymethyl)thiophene-3-carboxylic acidPolyester-[-O-CH₂-(C₄H₂S-CN)-CO-]-
This compound + DiisocyanatePolyurethane-[-O-CH₂-(C₄H₂S-CN)-CH₂-O-CO-NH-R-NH-CO-]-
5-Aminomethylthiophene-3-carboxylic acidPolyamide-[-NH-CH₂-(C₄H₂S-CN)-CO-]-

This table outlines hypothetical polymerization reactions and the resulting polymer structures.

Mentioned Compounds

Chemical Name
This compound
Thieno[3,2-c]pyridinone
5-Formylthiophene-3-carbonitrile
5-Carboxythiophene-3-carbonitrile
5-(Hydroxymethyl)furfural
2,5-Furandicarboxylic acid
2,5-Diformylfuran
5-(Hydroxymethyl)thiophene-3-carboxylic acid
2,5-Thiophenedicarboxylic acid
5-Aminomethylthiophene-3-carboxylic acid
Manganese dioxide
Pyridinium chlorochromate
Dess-Martin periodinane
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical
Sodium hypochlorite
Potassium permanganate
Jones Reagent

Advanced Spectroscopic and Structural Characterization of 5 Hydroxymethyl Thiophene 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each unique proton and carbon atom.

Expected ¹H NMR Spectrum: For 5-(hydroxymethyl)thiophene-3-carbonitrile, one would expect to see distinct signals for the two non-equivalent aromatic protons on the thiophene (B33073) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

Thiophene Protons (H2, H4): These would appear as two distinct signals in the aromatic region (typically ~7.0-8.5 ppm). Their specific shifts would be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group. They would likely appear as doublets due to coupling with each other.

Methylene Protons (-CH₂OH): This signal would likely appear as a singlet in the range of 4.5-5.0 ppm.

Hydroxyl Proton (-OH): This would be a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It could be identified by its disappearance upon shaking the sample with D₂O.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would show six distinct signals corresponding to the six unique carbon atoms in the molecule.

Thiophene Ring Carbons (C2, C3, C4, C5): Four signals would be present in the aromatic region (~110-150 ppm). The carbon bearing the nitrile group (C3) and the carbon attached to the hydroxymethyl group (C5) would have characteristic shifts.

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in a distinct region of the spectrum, around 115-125 ppm.

Methylene Carbon (-CH₂OH): The signal for this carbon would be found in the upfield region, typically around 60-70 ppm.

Without experimental data, a precise data table cannot be generated.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled. For this molecule, a key correlation would be observed between the two thiophene ring protons (H2 and H4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals of the thiophene protons and the methylene protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular framework. For instance, one would expect to see correlations from the methylene protons to the C4, C5, and potentially C2 carbons of the thiophene ring, confirming the position of the hydroxymethyl group. Correlations from the thiophene protons to the nitrile carbon would confirm the placement of the cyano group at C3.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for this compound is C₆H₅NOS, with a calculated monoisotopic mass of approximately 139.01 Da.

A high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern in a standard electron ionization (EI) mass spectrum would be expected to show characteristic losses:

Loss of a hydrogen atom ([M-H]⁺).

Loss of the hydroxyl group ([M-OH]⁺).

Loss of the hydroxymethyl group ([M-CH₂OH]⁺).

Cleavage of the thiophene ring.

A data table of expected fragments cannot be accurately compiled without experimental results.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (FTIR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of specific functional groups.

For this compound, the following characteristic peaks would be anticipated:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, corresponding to the hydroxyl group.

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹, characteristic of the C-H bonds on the thiophene ring.

C≡N Stretch: A sharp, strong absorption around 2220-2240 cm⁻¹, which is a definitive feature of the nitrile group.

C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, corresponding to the thiophene ring.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region from the primary alcohol.

A data table of vibrational frequencies remains speculative without experimental spectra.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and information about the crystal packing, including intermolecular interactions like hydrogen bonding.

No published crystal structure for this compound is currently available. Therefore, a data table containing crystallographic parameters (crystal system, space group, unit cell dimensions, etc.) cannot be provided.

Analysis of Molecular Conformation and Tautomeric Forms

X-ray diffraction data would allow for a detailed analysis of the molecule's conformation. Key points of interest would include the rotational angle (torsion angle) of the hydroxymethyl group relative to the plane of the thiophene ring. The analysis would also reveal intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which dictate the packing of molecules in the crystal lattice.

The structure of this compound is generally considered stable as depicted, and significant tautomeric forms are not expected under normal conditions. X-ray diffraction would serve to confirm the absence of any unexpected tautomers in the solid state.

Investigation of Noncovalent Interactions within Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

The hydroxyl group is a classic hydrogen bond donor, capable of forming strong interactions with suitable acceptor atoms. In the crystal lattice of a related compound, 5-(aminomethyl)thiophene-3-carbonitrile, the aminomethyl group participates in hydrogen bonding. nih.gov For this compound, the hydroxyl proton can interact with the nitrogen atom of the nitrile group of an adjacent molecule or the sulfur atom of the thiophene ring, which can act as a hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For instance, in the crystal structure of other thiophene derivatives, C—H⋯O hydrogen bonds have been observed to link molecules into chains. nih.gov The presence of a hydrogen-bonded network is a significant factor in the thermal stability and solubility of the compound. Theoretical studies on similar systems have highlighted the importance of hydrogen bonding in directing the assembly of molecules. rug.nl

π-π Stacking:

Aromatic rings, such as the thiophene ring in this compound, can interact through π-π stacking forces. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent rings. The geometry of this stacking can vary, with common arrangements being face-to-face and offset (parallel-displaced). In many thiophene-containing crystal structures, π-π stacking is a dominant feature, contributing significantly to the cohesion of the crystal lattice. researchgate.netnih.govrsc.org For example, studies on alkyl-substituted fused thiophenes have shown that they form π-stacking structures, which are believed to enhance electronic properties like mobility. chim.it The interplay between hydrogen bonding and π-π stacking is a key determinant of the final crystal architecture. In some instances, hydrogen bonds can orient the molecules in a way that facilitates favorable π-π stacking, leading to densely packed and stable structures. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these weak intermolecular interactions within a crystal lattice. nih.govuomphysics.net

Interaction TypePotential Donor/Acceptor GroupsExpected Geometry
Hydrogen Bonding Donor: -OH Acceptor: -C≡N, Thiophene SulfurLinear or near-linear O-H···N or O-H···S bonds
π-π Stacking Thiophene ringsParallel-displaced or T-shaped arrangements

Examination of Ring-Flip Disorder Phenomena in Thiophene-3-carbonyl Derivatives

Ring-flip disorder is a crystallographic phenomenon where a portion of a molecule, in this case, the thiophene ring, can occupy two or more orientations within the crystal lattice with a certain probability. This is particularly common in derivatives of thiophene-3-carbonyl compounds. researchgate.netmdpi.com The disorder arises from a 180° rotation of the thiophene ring about the C3-carbonyl bond, leading to a superposition of the sulfur and the C5-H group in the electron density map obtained from X-ray diffraction data.

The occurrence of ring-flip disorder is influenced by several factors, including the nature of the substituents on the thiophene ring and the intermolecular interactions within the crystal. In some cases, the presence of strong intermolecular forces, such as hydrogen bonding, can lock the thiophene ring into a single conformation, thus preventing disorder. For instance, thiophene-3-carboxylic acid forms hydrogen-bonded dimers and does not exhibit ring-flip disorder. mdpi.com Conversely, in other derivatives where the intermolecular interactions are weaker, the energy barrier for the ring flip is lower, making the disordered state more accessible. The amide and a glycine (B1666218) derivative of thiophene-3-carboxylic acid, for example, both show ring-flip disorder in addition to hydrogen bonding. mdpi.com

The presence of ring-flip disorder can have implications for the interpretation of spectroscopic data and the understanding of the material's properties. It represents a static or dynamic conformational flexibility that is retained in the solid state.

CompoundRing-Flip Disorder ObservedKey Intermolecular Interactions
Thiophene-3-carbonyl chlorideYes-
Thiophene-3-carboxylic acidNoHydrogen-bonded dimers
Thiophene-3-carboxamideYesHydrogen bonding
Glycine derivative of thiophene-3-carboxylic acidYesHydrogen bonding

Computational Chemistry and Theoretical Investigations of 5 Hydroxymethyl Thiophene 3 Carbonitrile

Quantum Theory of Atoms in Molecules (QTAIM) and Independent Gradient Model (IGM) Topological Analyses for Intermolecular Interactions

To provide the requested article, dedicated computational studies would need to be performed on 5-(Hydroxymethyl)thiophene-3-carbonitrile. Without such primary research data, any attempt to create the specified content would result in speculation or the inaccurate extrapolation of data from other molecules, which would not meet the required standard of scientific accuracy.

Theoretical Studies on Solvent Effects on Molecular and Electronic Properties

Theoretical studies employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in understanding how solvent polarity affects the molecular and electronic characteristics of a solute. For thiophene (B33073) derivatives, solvent effects can significantly influence their stability, reactivity, and spectroscopic properties.

While specific computational studies on this compound are not extensively documented in publicly available literature, general principles derived from studies on similar thiophene-based molecules can be extrapolated. For instance, research on other functionalized thiophenes has shown that increasing solvent polarity can lead to noticeable shifts in electronic absorption spectra, a phenomenon known as solvatochromism. qu.edu.qa

A hypothetical study on this compound would likely involve optimizing the molecule's geometry in the gas phase and in a selection of solvents with varying dielectric constants. The polarizable continuum model (PCM) is a common approach for simulating solvent effects. researchgate.net Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and polarizability.

Table 1: Hypothetical Solvent Effects on the Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level with IEFPCM)

SolventDielectric Constant (ε)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Gas Phase1.00-6.50-1.205.303.50
Dioxane2.21-6.55-1.255.304.80
Ethanol24.55-6.65-1.355.306.20
Water78.39-6.70-1.405.306.80

This table is illustrative and based on general trends observed for similar molecules. Actual values would require specific quantum chemical calculations.

The data would likely show a stabilization of both HOMO and LUMO energies with increasing solvent polarity, with the effect being more pronounced for the LUMO. This would lead to a slight decrease in the HOMO-LUMO energy gap, indicating increased reactivity in polar solvents. The dipole moment is also expected to increase significantly with solvent polarity, reflecting a greater polarization of the solute's electron density. researchgate.net

Tautomerism and Conformational Preference Studies

The presence of both a hydroxyl and a cyano group on the thiophene ring introduces the possibility of tautomerism and distinct conformational preferences.

Tautomerism:

For this compound, potential tautomers could arise from proton migration. However, given the structure, the aromatic thiophene ring provides significant stability, making large-scale tautomerization that disrupts this aromaticity, such as keto-enol tautomerism involving the ring, energetically unfavorable. The primary tautomeric considerations would likely be minor and related to the hydroxymethyl group, though these are generally considered conformers rather than distinct tautomers. More complex tautomerism is observed in other heterocyclic systems, particularly those with amine or ketone functionalities directly on the ring. nih.gov

Conformational Preference:

The conformational landscape of this compound is primarily determined by the rotation around the C5-C(hydroxymethyl) single bond. The orientation of the hydroxymethyl group relative to the thiophene ring can be described by the dihedral angle. Computational studies would involve a relaxed potential energy surface scan to identify the most stable conformers.

Key conformers would include those where the O-H bond is oriented towards or away from the thiophene ring. The relative energies of these conformers are influenced by a balance of steric effects and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the pi-system of the thiophene ring or the sulfur atom. Studies on similar α-hydroxy ketone derivatives have highlighted the delicate interplay between intramolecular conformational preferences and intermolecular interactions in the solid state. rsc.org

Table 2: Hypothetical Relative Energies of Conformers of this compound (Calculated at the B3LYP/6-311++G(d,p) level in the gas phase)

ConformerDihedral Angle (C4-C5-C-O)Relative Energy (kcal/mol)
I (syn-periplanar)~0°0.00 (most stable)
II (anti-periplanar)~180°1.50
III (gauche)~60°0.80
IV (gauche)~-60°0.80

This table is illustrative. The actual preferred conformation would depend on the balance of steric and electronic factors.

The most stable conformer would likely be the one that minimizes steric hindrance while potentially maximizing favorable intramolecular interactions. The energy differences between conformers are typically small, and multiple conformations may coexist at room temperature.

Q & A

Q. How can the synthesis of 5-(Hydroxymethyl)thiophene-3-carbonitrile be optimized for reproducibility and yield?

Methodological Answer: The Gewald synthesis method is foundational for thiophene carbonitrile derivatives. Key steps include:

  • Precursor selection : Use 2-amino-thiophene-3-carbonitrile derivatives as starting materials, analogous to methods for synthesizing 2-amino-5-isopropyl-4-(2-oxo-propyl)-thiophene-3-carbonitrile (compound 3 in ).
  • Catalytic conditions : Employ ZnCl₂ in DMF for condensation reactions with aldehydes (e.g., aromatic aldehydes), as demonstrated in the synthesis of tetrahydrobenzo[b]thiophene derivatives ().
  • Reaction monitoring : Use TLC to track reaction progress and optimize reflux time (2–6 hours, depending on substituents).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectral analysis : Combine IR spectroscopy to confirm nitrile (C≡N, ~2200 cm⁻¹) and hydroxymethyl (-OH, ~3400 cm⁻¹) groups. NMR (¹H and ¹³C) resolves regiochemistry on the thiophene ring, as shown for structurally similar compounds (, Table II).
  • Mass spectrometry : HRMS-ESI validates molecular weight accuracy (e.g., ±0.0002 Da precision, as in ).

Q. How does the hydroxymethyl group influence the reactivity of thiophene-3-carbonitrile derivatives?

Methodological Answer: The hydroxymethyl (-CH₂OH) group enhances nucleophilic reactivity:

  • Esterification/acylation : React with acetic anhydride or aliphatic acids under reflux to form esters, as demonstrated for α-enaminonitrile derivatives ().
  • Cross-coupling : Participate in Suzuki-Miyaura reactions via boronate intermediates, leveraging the electron-withdrawing nitrile group to activate the thiophene ring.

Advanced Research Questions

Q. What mechanisms explain the α-enaminonitrile behavior of this compound in heterocyclic synthesis?

Methodological Answer: The amino and nitrile groups at positions 2 and 3 create a conjugated system, enabling:

  • Cyclocondensation : React with hydrazonoyl chlorides to form thienopyrimidines (). Computational studies (DFT) can model charge distribution to predict regioselectivity.
  • Acid-catalyzed rearrangements : Heating with formic acid induces ring expansion, forming fused heterocycles (e.g., thienothiazines).

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental UV-Vis spectra.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by structural analogs like 5-Bromothiophene-3-carboxamide ().

Q. How to resolve contradictions in reported reaction conditions for synthesizing derivatives?

Methodological Answer:

  • Case study : Compare reflux times for formic acid-mediated reactions (6 hours in vs. 2–3 hours in ).
  • Parameter optimization : Conduct a Design of Experiments (DoE) to test temperature, solvent polarity (DMF vs. sulfolane), and catalyst loading (ZnCl₂ vs. KF).

Q. What strategies enable regioselective functionalization of the thiophene ring?

Methodological Answer:

  • Directing groups : Use nitrile and hydroxymethyl moieties to guide halogenation (e.g., NBS for bromination at position 4).
  • Protection/deprotection : Temporarily protect -CH₂OH as a silyl ether (e.g., TBDMSCl) to isolate reactivity at the nitrile group.

Q. How does crystallography clarify stereochemical outcomes in derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond angles and torsion angles in products like 5-Amino-7-(3-chlorophenyl)-thieno[3,2-b]pyran-6-carbonitrile ().
  • Packing analysis : Identify hydrogen-bonding networks (e.g., N-H···O or O-H···N) influencing polymorphism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)thiophene-3-carbonitrile
Reactant of Route 2
5-(Hydroxymethyl)thiophene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.